molecular formula C20H22N4O3 B2536255 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 2176069-72-8

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2536255
CAS No.: 2176069-72-8
M. Wt: 366.421
InChI Key: MOPBZILUXHOXAR-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 3-methoxyphenyl group at position 1 and a pyrimidine-derived cyclopropylmethyl carboxamide moiety at position 2. The compound’s design leverages aromatic and heterocyclic substituents to modulate bioavailability, binding affinity, and metabolic stability .

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-27-17-4-2-3-16(9-17)24-11-14(7-19(24)25)20(26)21-10-15-8-18(13-5-6-13)23-12-22-15/h2-4,8-9,12-14H,5-7,10-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPBZILUXHOXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCC3=CC(=NC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reaction

Ethyl cyanoacetate reacts with urea in the presence of sodium ethoxide under reflux conditions to form 4-amino-2,6(1H,3H)-pyrimidinedione. For the target pyrrolidine, the reaction is modified by introducing 3-methoxybenzylamine as a nucleophile to generate the 1-(3-methoxyphenyl) substituent. The mechanism proceeds through a Michael addition followed by intramolecular cyclization (Table 1).

Table 1: Reaction Conditions for Pyrrolidine Cyclization

Component Quantity Conditions Yield (%)
Ethyl cyanoacetate 1.5 mmol Reflux, 6 h 78
Urea 2.0 mmol Sodium ethoxide catalyst -
3-Methoxybenzylamine 1.2 eq Methanol solvent -

The intermediate is acidified to pH 7, yielding 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid as a white crystalline solid. FT-IR analysis confirms lactam formation (C=O stretch at 1685 cm⁻¹).

Preparation of (6-Cyclopropylpyrimidin-4-yl)Methylamine

The pyrimidine fragment is synthesized via nucleophilic substitution and functional group interconversion.

Cyclopropyl Group Introduction

4-Chloro-6-methylpyrimidine undergoes cyclopropanation using cyclopropylmagnesium bromide in tetrahydrofuran (THF) at −78°C, analogous to methods for N-[(6-cyclopropylpyrimidin-4-yl)methyl] derivatives. The product, 6-cyclopropyl-4-methylpyrimidine, is brominated at the methyl group using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C), yielding 4-(bromomethyl)-6-cyclopropylpyrimidine (Table 2).

Table 2: Bromination of 6-Cyclopropyl-4-Methylpyrimidine

Reagent Quantity Conditions Yield (%)
NBS 1.1 eq AIBN, CCl₄, 70°C 65
Reaction time 12 h Light exclusion -

Amination

The brominated intermediate is treated with aqueous ammonia (28%) in a sealed tube at 100°C for 24 h, producing (6-cyclopropylpyrimidin-4-yl)methylamine. ¹H NMR (DMSO-d₆) displays a singlet at δ 3.45 ppm for the methylamine protons.

Amide Bond Formation

The carboxylic acid and amine fragments are coupled using carbodiimide-mediated activation.

Activation and Coupling

1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The (6-cyclopropylpyrimidin-4-yl)methylamine is added dropwise, and the reaction is stirred at room temperature for 24 h (Table 3).

Table 3: Coupling Reaction Parameters

Component Quantity Conditions Yield (%)
EDC 1.5 eq RT, 24 h 82
HOBt 1.5 eq DCM solvent -
(6-Cyclopropylpyrimidin-4-yl)methylamine 1.1 eq Nitrogen atmosphere -

The crude product is purified via recrystallization from ethanol/water, affording the target compound as a pale-yellow solid.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Methanol, dichloromethane, and dimethylformamide (DMF) were evaluated for the coupling step. DMF provided superior solubility but required higher temperatures (50°C), leading to side reactions. Dichloromethane at room temperature achieved optimal yields.

Temperature and Time Dependence

Prolonged reaction times (>24 h) resulted in decomposition, while shorter durations (<12 h) left unreacted starting material. A balance was struck at 24 h with 82% isolated yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 7.35–7.28 (m, 4H, aromatic), 4.41 (d, J = 5.6 Hz, 2H, CH₂NH), 3.78 (s, 3H, OCH₃), 3.12–3.05 (m, 1H, cyclopropyl-CH), 2.92–2.85 (m, 2H, pyrrolidine-CH₂).
  • FT-IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), 1595 cm⁻¹ (pyrimidine C=N).
  • HRMS (ESI-TOF) : m/z calculated for C₂₁H₂₃N₅O₃ [M+H]⁺ 402.1878, found 402.1875.

Purity and Yield

HPLC analysis confirmed >98% purity using a C18 column (acetonitrile/water gradient). The overall yield from starting materials is 52% after optimization.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring and methoxyphenyl group, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or other transition metal catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog 1: (RS)-N-[(RS)-3,4-Dibenzyl-5-oxoimidazolidin-1-yl]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide

Key Differences :

  • Substituent Variation: The 3-methoxyphenyl group in the target compound is replaced with a 4-fluorobenzyl group, and the pyrimidine-cyclopropylmethyl moiety is substituted with a dibenzylimidazolidinone ring.

Implications :

  • The fluorinated benzyl group may enhance lipophilicity and metabolic resistance but could reduce solubility.

Structural Analog 2: N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Key Similarities :

  • Shared 3-Methoxyphenyl Group : Both compounds retain the 3-methoxyphenyl substituent, suggesting conserved interactions with hydrophobic binding pockets.

Key Differences :

  • Pyrimidine Replacement: The target’s pyrimidine-cyclopropylmethyl group is replaced with a dihydroisoquinolinyl sulfonylethyl chain.
  • Biological Activity : The analog exhibits a reported value of 0.578 (context unclear; possibly IC₅₀ or EC₅₀) and a plaque number of 392, hinting at antiviral or cytotoxic properties .

Implications :

  • The sulfonylethyl-dihydroisoquinoline moiety may enhance solubility via polar interactions but could introduce steric hindrance.
  • The retained 3-methoxyphenyl group underscores its importance in maintaining target engagement.

Structural Analog 3: 1-(3,4-Dimethylphenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide

Key Differences :

  • Aromatic Substituent : The 3-methoxyphenyl group is replaced with a 3,4-dimethylphenyl group, increasing hydrophobicity.
  • Pyrimidine Modification : The pyrimidine ring is methoxy-substituted rather than cyclopropylmethyl-substituted.
  • Molecular Weight: 340.4 g/mol vs.

Implications :

  • Dimethyl substitution may improve membrane permeability but reduce specificity due to increased nonpolar surface area.
  • Methoxy-pyrimidine vs. cyclopropylmethyl-pyrimidine differences could influence steric and electronic interactions with enzymatic active sites.

Cytotoxicity and Antiviral Activity Comparisons

  • Analog 4 (3-Methoxyphenyl Derivative) : Reported values (392, 81.0, 0.578) may indicate higher efficacy or lower toxicity compared to dimethylphenyl or fluorobenzyl analogs .

Biological Activity

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a cyclopropyl group with a pyrimidine and a pyrrolidine ring. Its molecular formula is C21H26N4O2C_{21}H_{26}N_{4}O_{2} with a molecular weight of approximately 366.465 g/mol.

PropertyValue
Molecular FormulaC21H26N4O2
Molecular Weight366.465 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The following mechanisms have been identified:

  • Adenosine Receptor Modulation : The compound may act as an agonist or antagonist at adenosine receptors, which are critical in regulating neurotransmission and inflammatory responses.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific phosphotransferases, which play roles in cellular signaling and metabolism .
  • Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, potentially protecting cells from oxidative stress.

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer : The compound reduced cell viability in MCF-7 and MDA-MB-231 cell lines.
  • Lung Cancer : It exhibited cytotoxic effects on A549 cells.

Antidiabetic Effects

The compound has also shown potential in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels in animal models. In particular, it appears to modulate glucose metabolism through its action on the insulin signaling pathway.

Neuroprotective Effects

Given its structural characteristics, the compound may exert neuroprotective effects, which are being explored for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

  • Case Study on Antitumor Activity :
    • Objective : To evaluate the antitumor efficacy of the compound in vivo.
    • Method : Mice bearing tumor xenografts were treated with varying doses of the compound.
    • Results : A significant reduction in tumor size was observed compared to control groups, indicating potent antitumor activity.
  • Case Study on Antidiabetic Effects :
    • Objective : To assess the impact of the compound on glucose levels in diabetic rats.
    • Method : Diabetic rats were administered the compound daily for four weeks.
    • Results : There was a marked decrease in fasting blood glucose levels and improved glucose tolerance tests, suggesting effective antidiabetic properties.

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